molecular formula C11H10BrNO2 B1417128 Ethyl 3-bromo-2-cyano-4-methylbenzoate CAS No. 1805248-89-8

Ethyl 3-bromo-2-cyano-4-methylbenzoate

Cat. No.: B1417128
CAS No.: 1805248-89-8
M. Wt: 268.11 g/mol
InChI Key: YKDMTHYIBLUJEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-2-cyano-4-methylbenzoate is a substituted benzoate ester characterized by a bromine atom at the 3-position, a cyano group at the 2-position, and a methyl group at the 4-position of the benzene ring. Its molecular formula is C₁₁H₁₀BrNO₂, with a molecular weight of 292.11 g/mol.

Properties

IUPAC Name

ethyl 3-bromo-2-cyano-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-3-15-11(14)8-5-4-7(2)10(12)9(8)6-13/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDMTHYIBLUJEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)C)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-2-cyano-4-methylbenzoate typically involves the bromination of 2-cyano-4-methylbenzoic acid followed by esterification with ethanol. The reaction conditions often include the use of bromine as the brominating agent and a suitable catalyst to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2-cyano-4-methylbenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide in acetone for halogen exchange.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

    Oxidation Reactions: Potassium permanganate (KMnO4) is a common oxidizing agent.

Major Products Formed

    Substitution Reactions: Products include ethyl 3-iodo-2-cyano-4-methylbenzoate.

    Reduction Reactions: Products include ethyl 3-amino-2-cyano-4-methylbenzoate.

    Oxidation Reactions: Products include ethyl 3-bromo-2-cyano-4-carboxybenzoate.

Scientific Research Applications

Ethyl 3-bromo-2-cyano-4-methylbenzoate is used in various scientific research applications, including:

    Chemistry: As a building block for synthesizing complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-2-cyano-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyano group play crucial roles in its reactivity and binding affinity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares ethyl 3-bromo-2-cyano-4-methylbenzoate with two closely related analogs: ethyl 4-cyanobenzoate and ethyl 3-bromo-2-cyanobenzoate.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions CAS Number Key Features
This compound C₁₁H₁₀BrNO₂ 292.11 2-CN, 3-Br, 4-CH₃ Not explicitly provided Bromine enhances reactivity; methyl group increases lipophilicity.
Ethyl 4-cyanobenzoate C₁₀H₉NO₂ 175.18 4-CN 7153-22-2 Lacks bromine and methyl groups; simpler structure with higher solubility.
Ethyl 3-bromo-2-cyanobenzoate C₁₀H₇BrNO₂ 268.08 2-CN, 3-Br 1261483-68-4 Missing 4-methyl group; bromine retains reactivity but lower hydrophobicity.

Reactivity and Functional Group Influence

  • Bromine Substitution: The bromine atom at the 3-position in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr) or Suzuki coupling reactions, similar to ethyl 3-bromo-2-cyanobenzoate . This contrasts with ethyl 4-cyanobenzoate, which lacks halogens and is less reactive in such transformations .
  • Cyano Group: The electron-withdrawing cyano group at the 2-position stabilizes the aromatic ring, directing further electrophilic substitutions to specific positions. This feature is shared with ethyl 4-cyanobenzoate but with differing regioselectivity due to substituent positions.

Physicochemical Properties

  • Solubility: Ethyl 4-cyanobenzoate, lacking bulky substituents, is expected to exhibit higher solubility in polar solvents like ethanol or ethyl acetate compared to the target compound .
  • Thermal Stability: Bromine and cyano groups may lower thermal stability due to increased molecular strain, a trend observed in halogenated aromatics .
  • LogP: The methyl group in the target compound likely elevates its logP (octanol-water partition coefficient) compared to ethyl 4-cyanobenzoate, suggesting greater membrane permeability in biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-2-cyano-4-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromo-2-cyano-4-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.